molecular formula C11H10N2O6 B2613907 (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid CAS No. 450384-97-1

(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B2613907
CAS RN: 450384-97-1
M. Wt: 266.209
InChI Key: GMNCTMJKDGTIJZ-SNAWJCMRSA-N
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Description

(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid, also known as MNBA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MNBA belongs to a class of compounds called nitrophenyl-substituted enones, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its potential as an anticancer agent. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has also been studied for its potential as an anti-inflammatory and antioxidant agent, as well as for its ability to inhibit the production of nitric oxide, a molecule involved in a range of physiological processes.

Mechanism of Action

The mechanism of action of (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has also been shown to inhibit the Akt signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of nitric oxide. (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid inhibits the growth of tumors and reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential as a lead compound for drug development. However, (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid also has some limitations, including its limited solubility in aqueous solutions and its potential to form reactive metabolites that could lead to cytotoxicity.

Future Directions

There are several future directions for research on (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid. One area of interest is the development of (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid and its derivatives, particularly with respect to their effects on signaling pathways involved in cancer and inflammation. Additionally, further studies are needed to evaluate the safety and efficacy of (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid and its derivatives in animal models and clinical trials.

Synthesis Methods

(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid can be synthesized using a multi-step process starting from 2-methoxy-4-nitrobenzaldehyde and ethyl acetoacetate. The first step involves the condensation of 2-methoxy-4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-methoxy-4-nitrostyrene. The second step involves the addition of a strong acid such as hydrochloric acid to the reaction mixture to promote cyclization and form the final product, (2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid.

properties

IUPAC Name

(E)-4-(2-methoxy-4-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6/c1-19-9-6-7(13(17)18)2-3-8(9)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNCTMJKDGTIJZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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